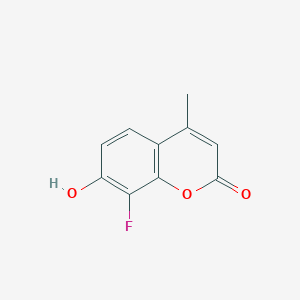

8-Fluoro-7-hydroxy-4-methylcoumarin

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7FO3 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

8-fluoro-7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C10H7FO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3 |

InChI Key |

OSVSVMCLEYHROD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2F)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 8 Fluoro 7 Hydroxy 4 Methylcoumarin and Its Derivatives

Classical Condensation Reactions for Coumarin (B35378) Synthesis

The formation of the core coumarin scaffold is often achieved through well-established condensation reactions. These methods typically involve the reaction of a phenol (B47542) with a β-ketoester or a related compound under various catalytic conditions.

Pechmann Condensation Approaches

The Pechmann condensation is a cornerstone in coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. sciensage.infowikipedia.orgmdpi.com For the synthesis of 7-hydroxy-4-methylcoumarin, the precursor to the target molecule, resorcinol (B1680541) is condensed with ethyl acetoacetate (B1235776). jetir.orgresearchgate.netyoutube.com This reaction is typically catalyzed by strong acids such as sulfuric acid, although other catalysts like zinc chloride, phosphorus oxychloride, and trifluoroacetic acid can also be employed. sciensage.info The mechanism proceeds through an initial transesterification followed by an intramolecular electrophilic attack on the activated phenol ring and subsequent dehydration to form the coumarin ring system. wikipedia.org

The efficiency of the Pechmann reaction can be influenced by the choice of catalyst and reaction conditions. For instance, using concentrated sulfuric acid at controlled temperatures (from 5°C to room temperature) has been shown to produce 7-hydroxy-4-methylcoumarin in excellent yields. jetir.org More environmentally friendly approaches have also been explored, such as using solid acid catalysts or performing the reaction under solvent-free conditions, sometimes with the aid of microwave irradiation or ball milling to enhance reaction rates. mdpi.comnih.gov

A variety of substituted phenols and β-ketoesters can be used in the Pechmann condensation, allowing for the synthesis of a wide range of coumarin derivatives. acs.org This versatility makes it a preferred method for accessing 4-substituted coumarins. researchgate.net

Table 1: Examples of Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

| Phenol | β-Ketoester | Catalyst | Product | Reference(s) |

| Resorcinol | Ethyl acetoacetate | Conc. H₂SO₄ | 7-Hydroxy-4-methylcoumarin | jetir.orgresearchgate.net |

| Resorcinol | Ethyl acetoacetate | InCl₃ (in ball mill) | 7-Hydroxy-4-methylcoumarin | mdpi.com |

| Resorcinol | Diethyl acetonedicarboxylate | Borane-dimethyl sulfide (B99878) (for subsequent reduction) | (7-hydroxycoumarin-4-yl)acetic acid (intermediate) | nih.gov |

Knoevenagel Condensation Strategies

The Knoevenagel condensation offers another versatile route to coumarins, particularly for synthesizing 3-substituted derivatives. sciensage.info This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base such as piperidine (B6355638), pyridine, or various amines. sciensage.infojmchemsci.com In the context of 8-fluoro-7-hydroxy-4-methylcoumarin, a suitably substituted o-hydroxybenzaldehyde would be required. For instance, the condensation of 2-hydroxybenzaldehyde with diethyl malonate in the presence of piperidine yields ethyl coumarin-3-carboxylate. sciensage.info

The mechanism is thought to proceed via two possible pathways. One involves the formation of an imine salt from the aldehyde and the base, which is then attacked by the enolate of the active methylene compound. The other pathway suggests a direct attack of the carbanion, formed from the active methylene compound, on the carbonyl carbon of the aldehyde, followed by cyclization and dehydration. jmchemsci.com

Modern variations of the Knoevenagel condensation utilize catalysts like magnesium aluminum phosphates and ionic liquids to improve efficiency and environmental friendliness. sciensage.info One-pot procedures combining the Knoevenagel condensation with other reactions have also been developed to synthesize more complex coumarin derivatives. scispace.com

Other Relevant Condensation Reactions

While the Pechmann and Knoevenagel reactions are the most common, other classical condensation methods can also be adapted for coumarin synthesis, each offering access to different substitution patterns.

Perkin Reaction: Historically significant as the first synthesis of coumarin itself, the Perkin reaction involves the high-temperature condensation of salicylaldehyde (B1680747) with an acid anhydride, typically in the presence of the corresponding sodium salt. jmchemsci.comscienceinfo.comorganicreactions.org The mechanism involves the formation of an O-acetyl salicylaldehyde intermediate, which then undergoes an intramolecular aldol-type condensation. sciforum.net While effective for the parent coumarin, its application to more complex, substituted coumarins can be limited by the harsh reaction conditions. ijcce.ac.ir

Kostanecki-Robinson Reaction: This reaction is particularly useful for the synthesis of 3- or 4-substituted coumarins by reacting an o-hydroxyaryl ketone with an aliphatic anhydride. jmchemsci.comscienceinfo.comresearchgate.net The reaction proceeds via O-acylation followed by an aldol-type condensation. nih.gov Transition metals can be used to promote this reaction, and two-phase reaction systems have been developed to improve yields of 4-alkylcoumarins. jmchemsci.comjmchemsci.com

Reformatsky Reaction: The Reformatsky reaction utilizes an α-haloester and a carbonyl compound (aldehyde or ketone) in the presence of zinc to form a β-hydroxy ester. sciensage.infowisdomlib.org This method can be applied to the synthesis of 3,4-disubstituted coumarins. researchgate.netresearchgate.net Studies have shown that the reaction of various bromo-zinc enolates with carbonyl-substituted coumarins can lead to a variety of interesting and sometimes unexpected products. niscpr.res.in

Wittig Reaction: The Wittig reaction provides a valuable route to coumarins, especially those unsubstituted at the 3- and 4-positions. ijcce.ac.ir It involves the reaction of an o-hydroxybenzaldehyde or o-hydroxyacetophenone with a phosphorus ylide. scienceinfo.com The reaction can be carried out as a one-pot process, for example, by condensing ethyl bromoacetate (B1195939) with an o-hydroxybenzaldehyde in the presence of triphenylphosphine. ijcce.ac.ir Intramolecular Wittig reactions have also been developed, offering a one-pot synthesis of coumarins from readily available starting materials, although yields can sometimes be modest. unigoa.ac.in

Regioselective Fluorination Techniques in Coumarin Synthesis

Introducing a fluorine atom at a specific position on the coumarin ring, such as the C-8 position, requires specialized fluorination techniques. The strong electron-withdrawing nature of fluorine can significantly alter the molecule's properties. rsc.org

Direct Fluorination Methods

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed coumarin ring. This approach can be challenging due to the high reactivity of many fluorinating agents and the potential for multiple products. However, methods for the regioselective fluorination of aromatic and heterocyclic systems are continually being developed.

For coumarins, direct C-H fluorination can be achieved using various reagents and conditions. For instance, direct C-H radical trifluoromethylation of coumarins has been accomplished using sodium trifluoromethanesulfinate (Langlois reagent) mediated by manganese(III) acetate, selectively affording 3-trifluoromethyl coumarins. nih.gov Visible-light-induced direct Csp²-H radical trifluoroethylation of coumarins with 1,1,1-trifluoro-2-iodoethane (B141898) has also been reported. acs.org While these examples target the C-3 position, similar principles could potentially be adapted for C-8 fluorination with appropriate directing groups or catalysts. The use of dilute F₂ has been shown to achieve regioselective fluorination in other heterocyclic systems, suggesting its potential applicability to coumarins. nih.gov

Fluorine Introduction via Precursors

An alternative and often more controlled approach is to introduce the fluorine atom onto one of the starting materials before the coumarin ring is formed. This "fluorine-containing building block" strategy allows for precise control over the position of the fluorine atom.

For the synthesis of 8-fluoro-7-hydroxy-4-methylcoumarin, this would typically involve starting with a fluorinated phenol derivative. For example, a fluorinated resorcinol could be used in a Pechmann condensation with ethyl acetoacetate. The synthesis of such fluorinated precursors is a critical step in this strategy.

The incorporation of fluorinated groups can significantly impact the photophysical properties of the resulting coumarins. For instance, the introduction of a fluorine atom into an aryl substituent can cause a red-shift in the UV-visible absorption spectrum. mdpi.com Furthermore, fluorinated coumarin derivatives have been synthesized and studied for their potential biological activities. nih.govresearchgate.netsioc-journal.cn

Green Chemistry Approaches in 8-Fluoro-7-hydroxy-4-methylcoumarin Synthesis

The synthesis of coumarin derivatives has traditionally relied on methods that often require harsh conditions and toxic solvents. Green chemistry principles aim to mitigate these issues by employing alternative energy sources, reducing waste, and using safer materials. The Pechmann condensation, a classic method for synthesizing coumarins from a phenol and a β-ketoester, is highly adaptable to these greener methodologies. While the following sections primarily describe the synthesis of the parent compound, 7-hydroxy-4-methylcoumarin, the principles are directly applicable to its fluorinated analogs like 8-fluoro-7-hydroxy-4-methylcoumarin. The synthesis of fluorinated coumarins can be achieved via Pechmann condensation using the appropriately fluorinated phenol as a starting material. nih.gov

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of coumarin synthesis via Pechmann condensation, microwave irradiation dramatically reduces reaction times from hours to mere minutes and can lead to comparable or higher yields than conventional heating methods. nih.govnih.gov This efficiency stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

This technique can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov For instance, the reaction of resorcinol and ethyl acetoacetate catalyzed by a solid acid catalyst like Amberlyst-15 can achieve a 97% yield of 7-hydroxy-4-methylcoumarin in just 20 minutes under microwave irradiation without any solvent. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Pechmann Reaction for 7-hydroxy-4-methylcoumarin Synthesis Data compiled from multiple sources illustrating typical results.

| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference(s) |

|---|---|---|---|---|---|

| Conventional Heating | H₂SO₄ | None | 12-24 hours | Not specified | |

| Conventional Heating | PPA | None | 20-25 minutes | Not specified | |

| Microwave Irradiation | Amberlyst-15 | None | 20 minutes | 97% | nih.gov |

| Microwave Irradiation | SnCl₂·2H₂O | None | ~4 minutes | 55% | researchgate.net |

Ultrasound irradiation, or sonochemistry, provides another green alternative for promoting chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, which can significantly enhance reaction rates.

Ultrasound-assisted Pechmann condensation has been successfully used for the synthesis of coumarin derivatives, affording excellent yields in short reaction times under solvent-free conditions. researchgate.nettandfonline.com This method is compatible with various catalysts, including mild Lewis acids like iron(III) chloride (FeCl₃) and recyclable magnetic nanoparticles. researchgate.nettandfonline.com The use of sonication provides a valuable complement to other synthetic methods, noted for its operational simplicity and efficiency. researchgate.net

Table 2: Examples of Ultrasound-Assisted Synthesis of Coumarin Derivatives

| Starting Materials | Catalyst | Conditions | Time | Yield | Reference(s) |

|---|---|---|---|---|---|

| Resorcinol + Ethyl Acetoacetate | FeCl₃ | Solvent-free, Cooling bath | 20 min | Not specified | researchgate.net |

| Various Phenols + β-ketoesters | Fe₃O₄@C@PrS-SO₃H | Solvent-free | 15-35 min | 89-98% | tandfonline.com |

| Resorcinol + Ethyl Acetoacetate | Bismuth(III) Chloride | Not specified | 1.5-2.5 hrs | 85-94% | nih.gov |

A primary goal of green chemistry is the reduction or elimination of volatile and toxic organic solvents. Solvent-free, or solid-state, reactions minimize waste and can simplify product purification. The Pechmann condensation for synthesizing coumarins is well-suited to solvent-free conditions, often coupled with microwave or ultrasound energy sources to facilitate the reaction. nih.govresearchgate.nettandfonline.com

While many "solvent-free" protocols still employ a catalyst, these are often heterogeneous solid acids like zeolites or sulfonic acid resins (e.g., Amberlyst-15). nih.gov These catalysts offer the advantages of being easily separated from the reaction mixture and potentially being recycled and reused, which adds to the sustainability of the process. researchgate.net Truly catalyst-free methods are less common for this transformation, as the reaction typically requires an acid to proceed efficiently.

MCRs have been developed for the synthesis of diverse and complex coumarin derivatives. For example, coumarin-pyrimidine hybrids can be constructed in a one-pot reaction using 4-hydroxycoumarin (B602359), an aldehyde, and an amine source like 6-aminouracil. arabjchem.org These reactions can be effectively promoted by ultrasound irradiation in green solvents like aqueous ethanol, leading to high yields of structurally complex molecules. arabjchem.org

Synthetic Routes to 8-Fluoro-7-hydroxy-4-methylcoumarin Specific Analogs (e.g., Lysine (B10760008) Conjugates)

The creation of coumarin conjugates, particularly with biomolecules like amino acids, is of significant interest for developing fluorescent probes and targeted therapeutic agents. A plausible synthetic route to conjugate 8-fluoro-7-hydroxy-4-methylcoumarin with lysine involves the introduction of a reactive handle onto the coumarin core, which can then be used to link to the amino acid.

A key intermediate for this purpose is an aldehyde-functionalized coumarin. The synthesis can be envisioned as a three-step process:

Synthesis of the Fluorinated Coumarin Core: The synthesis begins with the Pechmann condensation of a suitable fluorinated resorcinol with ethyl acetoacetate to produce the 8-fluoro-7-hydroxy-4-methylcoumarin scaffold. nih.gov

Introduction of a Formyl Group: A formyl (-CHO) group is introduced at the 8-position of the coumarin ring. This is typically achieved through a formylation reaction such as the Duff reaction, which uses hexamethylenetetramine as the formylating agent. nih.govdergipark.org.tr This step yields the key intermediate, 8-formyl-7-hydroxy-4-methylcoumarin (or its fluorinated analog).

Conjugation to Lysine via Reductive Amination: The aldehyde group of the 8-formylcoumarin derivative is then reacted with the primary amine of a lysine residue. This reaction proceeds via reductive amination. First, the aldehyde and the ε-amino group of lysine form a Schiff base (an imine). This intermediate linkage is then reduced using a mild reducing agent, such as sodium borohydride (B1222165) (NaBH₄), to form a stable, non-hydrolyzable secondary amine bond. nih.gov This covalent modification has been demonstrated in the reaction of 8-formyl-7-hydroxy-4-methylcoumarin with a lysine residue within the IRE1 protein. nih.gov This final step securely tethers the fluorinated coumarin to the lysine molecule, completing the synthesis of the conjugate.

Spectroscopic and Structural Characterization of 8 Fluoro 7 Hydroxy 4 Methylcoumarin

Mass Spectrometry (MS) Techniques

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for the analysis of non-volatile and thermally fragile molecules. wikipedia.orgiupac.orgtaylorfrancis.com In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms, typically argon or xenon. wikipedia.org This process generates ions from the analyte with minimal fragmentation, primarily producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.orgyoutube.com

While direct FAB-MS data for 8-Fluoro-7-hydroxy-4-methylcoumarin is not extensively reported in the reviewed literature, the technique has been successfully applied to characterize a range of other fluorinated and non-fluorinated coumarin (B35378) derivatives. researchgate.net For these related compounds, FAB-MS provides crucial information on their molecular weight and the integrity of their core structure. Given the nature of 8-Fluoro-7-hydroxy-4-methylcoumarin, FAB-MS would be expected to yield a prominent ion corresponding to its molecular weight, confirming the elemental composition of the molecule.

Table 1: Expected FAB-MS Data for 8-Fluoro-7-hydroxy-4-methylcoumarin

| Ion Type | Expected m/z | Description |

|---|---|---|

| [M+H]⁺ | 195.04 | Protonated molecule |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely employed for the analysis of coumarin derivatives due to its high sensitivity and suitability for molecules in solution. nih.govnih.gov The process involves the formation of gas-phase ions from a liquid solution by applying a high voltage to a capillary, resulting in the generation of an aerosol of charged droplets.

Based on these findings with analogous compounds, ESI-MS analysis of 8-Fluoro-7-hydroxy-4-methylcoumarin is expected to provide a clear molecular ion peak, which would be invaluable for its identification and structural confirmation.

Table 2: ESI-MS Data for a Related Fluorinated Coumarin Derivative

| Compound | Ion Type | Calculated m/z | Found m/z | Reference |

|---|

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for characterizing the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about its chromophores and conjugated systems.

While specific UV-Vis spectral data for 8-Fluoro-7-hydroxy-4-methylcoumarin is not detailed in the available literature, data from closely related compounds allow for an informed estimation of its absorption properties. The parent compound, 7-hydroxy-4-methylcoumarin, exhibits a maximum absorption wavelength (λmax) at approximately 322 nm in methanol, which is attributed to the cinnamoyl chromophore. researchgate.net

The introduction of fluorine atoms to the coumarin ring can influence the electronic properties and thus the absorption spectrum. For example, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971), a compound with two fluorine substituents, displays absorption maxima at 320 nm and 358 nm. caymanchem.comcaymanchem.com This suggests that the fluorine atom at the 8-position in 8-Fluoro-7-hydroxy-4-methylcoumarin would likely lead to a similar absorption profile, with expected absorption maxima in the range of 320-360 nm.

Table 3: UV-Vis Absorption Data for Related Coumarin Derivatives

| Compound | λmax (nm) | Solvent | Reference |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | 322 | Methanol | researchgate.net |

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural understanding.

A crystal structure for 8-Fluoro-7-hydroxy-4-methylcoumarin has not been reported in the reviewed literature. However, the crystal structures of several related fluorinated and substituted coumarin derivatives have been elucidated, offering insights into the likely structural features of the target compound. researchgate.netnih.gov For example, single-crystal X-ray diffraction studies have been conducted on a series of novel fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety, confirming their molecular geometries. nih.gov

Generally, the coumarin ring system is essentially planar. In the solid state, the molecules are often organized into specific packing arrangements stabilized by intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and π–π stacking between the aromatic rings. It is anticipated that the crystal structure of 8-Fluoro-7-hydroxy-4-methylcoumarin would exhibit a planar coumarin core with the fluorine, hydroxyl, and methyl groups lying in or close to this plane. The crystal packing would likely be influenced by hydrogen bonds formed by the 7-hydroxy group and potentially other weak intermolecular interactions involving the fluorine atom.

Computational and Theoretical Investigations of 8 Fluoro 7 Hydroxy 4 Methylcoumarin

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. For 8-Fluoro-7-hydroxy-4-methylcoumarin, these methods have been instrumental in elucidating its fundamental properties.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure (HOMO-LUMO Analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study coumarin (B35378) derivatives to predict their molecular structure, energy levels, and various chemical properties. auctoresonline.org

The optimized molecular geometry of fluorinated 7-hydroxycoumarin derivatives has been visualized and analyzed using DFT calculations, often with the B3LYP hybrid functional and various basis sets. auctoresonline.org These studies provide detailed information on bond lengths, bond angles, and dihedral angles, confirming the planarity of the coumarin ring system. For instance, in a related compound, 8-formyl-7-hydroxy-4-methylcoumarin, the oxygen atom of the hydroxyl group and the formyl oxygen atom were found to be in the plane of the ring. researchgate.net

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is an indicator of a molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. auctoresonline.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the chemical reactivity of a molecule. mdpi.com A smaller energy gap suggests higher reactivity.

For fluorinated 7-hydroxycoumarin derivatives, the HOMO-LUMO energy values have been meticulously determined using DFT. auctoresonline.org These calculations are crucial for understanding the electronic transitions and potential biological activities of the compound. auctoresonline.orgmdpi.com The spatial distribution of these frontier orbitals helps in identifying the reactive sites within the molecule. mdpi.comorientjchem.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Method/Basis Set | Reference |

|---|---|---|---|---|---|

| Fluorinated 7-hydroxycoumarin derivative | Data Not Available | Data Not Available | Data Not Available | B3LYP/LanL2MB | auctoresonline.org |

| 8-formyl-7-hydroxy-4-methylcoumarin | -6.82 | -0.92 | 5.90 | DFT/B3LYP/6-311++G(d,p) | researchgate.net |

Force Field Methods for Conformational Analysis (e.g., MM2, OPLS)

Force field methods, such as MM2 and OPLS, are used for conformational analysis to determine the most stable three-dimensional arrangement of atoms in a molecule. nih.gov These methods are computationally less intensive than quantum chemical calculations and are suitable for exploring the potential energy surface of larger molecules. Studies on new 4-hydroxycoumarin (B602359) derivatives have utilized force field methods (MM2 and OPLS) in conjunction with DFT to optimize their geometry and perform conformational analysis. nih.gov For other coumarin derivatives, conformational searches using force fields like OPLS-2005 and MMFFs have been employed to generate and minimize the three-dimensional structures before further analysis. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the electron density to define atomic properties and bonding interactions within a molecule. nih.gov QTAIM analysis has been applied to dihydroxy-4-methylcoumarin derivatives, where a positive value for the Laplacian of the electron density indicated a depletion of electronic charge towards the nuclei. nih.gov This analysis is particularly useful for characterizing hydrogen bonds. For instance, in some derivatives, a weak intramolecular hydrogen bond between a hydroxyl group at position 6 and the oxygen of a hydroxyl group at position 7 was identified with calculated energy values between -5.77 to -5.84 kcal mol⁻¹. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govujpronline.com This method is extensively used to understand the interactions between a ligand, such as a coumarin derivative, and a biological target, typically a protein or enzyme. nih.govujpronline.com

For various coumarin derivatives, molecular docking studies have been performed to investigate their binding modes with different enzymes, such as cyclooxygenase (COX) and acetylcholinesterase. nih.govscielo.br These studies help in identifying key amino acid residues involved in the binding and can explain the observed biological activity. nih.gov For example, docking studies on 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives with COX enzymes helped to understand their anti-inflammatory activity. nih.gov Similarly, molecular docking has been used to predict the binding affinity of coumarin analogues to proteins associated with leishmaniasis. ujpronline.com

Exploration of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding plays a crucial role in determining the conformation and stability of molecules. mdpi.com In coumarin derivatives, the presence of hydroxyl and other functional groups can lead to the formation of such bonds.

Computational studies, including DFT, have been employed to investigate intramolecular hydrogen bonds in coumarin derivatives. asianpubs.org For example, in 8-acetyl-7-hydroxy-4-methylcoumarin, an intramolecular hydrogen bond is formed between the hydroxyl group at position 7 and the carbonyl oxygen of the acetyl group at position 8. smolecule.com This interaction contributes to the molecule's stability. smolecule.com The potential energy surface scan is a computational tool used to confirm the occurrence of intramolecular charge transfer (ICT) and hydrogen atom transfer within these molecules. asianpubs.org In some coumarin-pyrimidine hybrids, strong intramolecular hydrogen bonding between a phenolic-hydroxyl group and a nitrogen atom in the pyrimidine (B1678525) ring has been observed, influencing their spectral properties. nih.gov

Structure-Property Relationship Predictions via Computational Methods

Computational methods are instrumental in predicting the physicochemical properties of molecules like 8-Fluoro-7-hydroxy-4-methylcoumarin, offering insights that complement experimental data. These theoretical approaches can model the molecule's behavior at an electronic level, helping to understand its spectroscopic characteristics and reactivity.

Predicting Spectroscopic Properties (UV-Vis, Fluorescence, NMR)

Theoretical calculations are highly effective in predicting the spectroscopic behavior of organic molecules. For a compound like 8-Fluoro-7-hydroxy-4-methylcoumarin, these predictions would be crucial for its identification and for understanding its photophysical properties.

UV-Vis and Fluorescence Spectroscopy: The electronic absorption and emission spectra of coumarin derivatives are of significant interest due to their widespread use as fluorescent probes and dyes. acs.org Time-Dependent Density Functional Theory (TD-DFT) is a common method used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectra. researchgate.netacs.org For the parent compound, 7-hydroxy-4-methylcoumarin, theoretical studies have successfully correlated calculated excitation energies with experimental spectra. acs.org

The introduction of a fluorine atom at the C-8 position would be expected to influence the electronic distribution and, consequently, the absorption and fluorescence properties. Computational models would predict shifts in the absorption and emission wavelengths due to the electron-withdrawing nature of the fluorine atom. For instance, studies on the related compound, 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971), have highlighted its unique photophysical properties, such as high quantum yields and enhanced photostability, which were understood through computational analysis. A theoretical study on 8-fluoro-7-hydroxy-4-methylcoumarin would similarly involve optimizing the ground state geometry (S0) and then calculating the energies of the excited states (S1, S2, etc.) to predict the UV-Vis absorption. The emission (fluorescence) is typically modeled by optimizing the geometry of the first excited state (S1) and calculating the energy difference for the transition back to the ground state.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the 1H and 13C NMR chemical shifts. researchgate.netbeilstein-journals.org These calculations are performed on the optimized molecular geometry. The predicted chemical shifts for 8-Fluoro-7-hydroxy-4-methylcoumarin would be compared against experimental data to confirm its structure. The presence of the fluorine atom would induce noticeable changes in the chemical shifts of nearby carbon and hydrogen atoms, which can be precisely predicted. Theoretical studies on other fluorinated coumarins have shown good agreement between calculated and experimental NMR data. beilstein-journals.org

A hypothetical data table for predicted spectroscopic properties, based on methodologies from related studies, is presented below.

Table 1: Hypothetical Predicted Spectroscopic Properties of 8-Fluoro-7-hydroxy-4-methylcoumarin (Note: These are example values and are not from actual published research on this specific compound.)

| Property | Predicted Value | Computational Method |

| UV-Vis λmax (in Ethanol) | 325 - 340 nm | TD-DFT/B3LYP/6-311G(d,p) |

| Fluorescence λem (in Ethanol) | 440 - 460 nm | TD-DFT/B3LYP/6-311G(d,p) |

| 1H NMR (δ, ppm, C5-H) | 7.5 - 7.7 | GIAO/B3LYP/6-311G(d,p) |

| 1H NMR (δ, ppm, C6-H) | 6.8 - 7.0 | GIAO/B3LYP/6-311G(d,p) |

| 13C NMR (δ, ppm, C8) | 140 - 145 (JC-F) | GIAO/B3LYP/6-311G(d,p) |

Theoretical Analysis of Reactivity and Electronic Effects

DFT calculations provide valuable information about the electronic structure of a molecule, which is key to understanding its reactivity. For 8-Fluoro-7-hydroxy-4-methylcoumarin, this involves analyzing molecular orbitals, electrostatic potential, and various reactivity descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. orientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For 8-Fluoro-7-hydroxy-4-methylcoumarin, the electron-withdrawing fluorine atom at the C-8 position would likely lower the energies of both the HOMO and LUMO compared to the non-fluorinated parent compound. Computational studies on derivatives of 7-hydroxy-4-methylcoumarin have used HOMO-LUMO analysis to explain their electronic properties and reactivity. orientjchem.org

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. researchgate.net It helps to identify the regions susceptible to electrophilic and nucleophilic attack. In the case of 8-Fluoro-7-hydroxy-4-methylcoumarin, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, indicating sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. The fluorine atom would create a region of negative potential, influencing the molecule's intermolecular interactions.

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index. orientjchem.org These parameters provide a quantitative measure of the molecule's reactivity. The introduction of the fluorine atom is expected to increase the chemical hardness and electrophilicity of the coumarin ring system.

A hypothetical data table for predicted reactivity descriptors is shown below.

Table 2: Hypothetical Predicted Reactivity Descriptors for 8-Fluoro-7-hydroxy-4-methylcoumarin (Note: These are example values and are not from actual published research on this specific compound.)

| Descriptor | Predicted Value (eV) | Definition |

| EHOMO | -6.5 to -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 to -1.7 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.5 to 4.2 | ELUMO - EHOMO |

| Chemical Hardness (η) | 2.25 to 2.1 | (ELUMO - EHOMO) / 2 |

| Electronegativity (χ) | 4.25 to 3.95 | -(EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 4.0 to 3.7 | χ2 / (2η) |

Structure Activity Relationship Sar Studies of 8 Fluoro 7 Hydroxy 4 Methylcoumarin Derivatives

Impact of Fluorine Substitution on Biological Activities

The introduction of fluorine into a molecule can significantly alter its biological properties. In the context of 7-hydroxy-4-methylcoumarin derivatives, the presence of a fluorine atom has been shown to enhance various biological activities. For instance, the presence of fluorine and methoxy (B1213986) groups on a phenylpiperazine ring attached to a 7-hydroxy-4-methylcoumarin scaffold increased the antibacterial activity against E. coli. nih.gov Furthermore, a derivative containing a fluorine substituent at the C-4 position of a phenylpiperazine ring linked to a coumarin (B35378) core displayed high affinity and selectivity as an acetylcholinesterase (AChE) inhibitor. nih.gov

Studies on fluorinated 7-hydroxycoumarin derivatives containing an oxime ether moiety have also highlighted the positive impact of fluorine. researchgate.net The strong electronegativity and small atomic radius of fluorine can enhance the stability, hydrophobicity, and liposolubility of the compound, thereby improving its biological activity. nih.gov This has made fluorinated coumarins a promising area of research in both medicinal and agricultural chemistry. nih.gov In antioxidant studies, fluorine substitution on a benzyl (B1604629) moiety attached to a coumarin core resulted in better activity compared to chloro- or bromo-substitution. nih.govencyclopedia.pub

| Compound/Modification | Biological Activity | Finding | Reference |

| Fluorine and methoxy groups on phenylpiperazine-coumarin | Antibacterial (E. coli) | Increased activity | nih.gov |

| Fluorine at C-4 of phenylpiperazine-coumarin | Acetylcholinesterase (AChE) inhibition | High affinity and selectivity | nih.gov |

| Fluorinated 7-hydroxycoumarin with oxime ether moiety | General biological activity | Enhanced stability and activity | researchgate.net |

| Fluorine substitution on benzyl-coumarin | Antioxidant activity | Better activity than chloro- or bromo-substitution | nih.govencyclopedia.pub |

Role of Hydroxyl Group at Position 7 on Biological Activity and Fluorescence

The hydroxyl group at the C7 position of the coumarin ring is a key determinant of both biological activity and fluorescence. This functional group is crucial for the antioxidant properties of coumarins, as it can donate a proton to trap free radicals. pjmhsonline.com Studies have shown that 7-hydroxycoumarins are effective radical scavengers. sysrevpharm.org The antioxidant efficiency is often correlated with the number of phenolic hydroxyl groups on the coumarin backbone. pjmhsonline.comareeo.ac.ir Acetylation of the free hydroxyl group has been shown to suppress the biological effects of 7-hydroxycoumarin. nih.gov

In terms of antimicrobial activity, the role of the 7-hydroxyl group is more complex. While it is important for the antioxidant and antitumor activities, covering the phenolic hydroxyl groups through methylation can improve the lipophilicity of the coumarin, enhancing its penetration into pathogens and thus increasing its antimicrobial activity. pjmhsonline.comareeo.ac.ir The synthesis of 7-(hydroxy)coumarin has been shown to yield a compound with strong antibacterial activity against Staphylococcus aureus and Shigella flexneri. sunankalijaga.org

The 7-hydroxyl group is also a critical component for the fluorescence of coumarin derivatives. Many 7-hydroxycoumarin-based compounds have been designed as fluorescent probes for detecting biologically important species and monitoring cellular processes. nih.gov

| Feature | Effect | Details | Reference |

| 7-Hydroxyl group | Antioxidant activity | Acts as a proton donor to trap free radicals. | pjmhsonline.com |

| Acetylation of 7-hydroxyl group | Biological effects | Suppresses the activity of 7-hydroxycoumarin. | nih.gov |

| Methylation of 7-hydroxyl group | Antimicrobial activity | Improves lipophilicity and enhances penetration into pathogens. | pjmhsonline.comareeo.ac.ir |

| 7-Hydroxyl group | Fluorescence | Critical for the fluorescent properties of coumarin derivatives. | nih.gov |

Influence of Methyl Group at Position 4 on Biological Activity

The methyl group at the C4 position of the coumarin ring also plays a significant role in modulating the biological activity of these compounds. The presence of a methyl group at C4 has been associated with a positive influence on the anti-Pseudomonas potential of coumarin derivatives. scispace.com In a study on the antiproliferative activity of alkylpsoralens, the C4-methyl moiety was found to be important for their activity. iiarjournals.org

However, the effect of the C4-methyl group can be context-dependent. For instance, in a study of coumarin derivatives' affinity for serotonin (B10506) and dopamine (B1211576) receptors, the introduction of a methyl group at the C3 position of 7-hydroxycoumarin yielded better results than substitution at the C4 position. nih.gov In some cases, the C4 position being unsubstituted is a feature of naturally occurring coumarins with anti-inflammatory activity. kuey.net Research on 4-methylcoumarin (B1582148) derivatives has shown that their antioxidant activity is influenced by the position and type of other substituents on the aromatic part of the molecule. researchgate.net

| Compound/Modification | Biological Activity | Finding | Reference |

| 4-Methyl group | Anti-Pseudomonas activity | Positive influence on potential. | scispace.com |

| 4-Methyl moiety in alkylpsoralens | Antiproliferative activity | Important for activity. | iiarjournals.org |

| 4-Methyl substitution in 7-hydroxycoumarin | Receptor affinity | Less effective than C3-methyl substitution for serotonin and dopamine receptors. | nih.gov |

| Unsubstituted C4 position | Anti-inflammatory activity | A feature of some naturally occurring active coumarins. | kuey.net |

Effects of Substitutions at Other Positions (e.g., C3, C8) on Activity and Selectivity

Substitutions at various other positions on the coumarin ring, such as C3 and C8, have been extensively studied to understand their impact on biological activity and selectivity.

C3 Position: The C3 position is a common site for modification. Introduction of a methyl group at the C3 position of 7-hydroxycoumarin has been shown to significantly improve affinity for the 5-HT1A and D3 receptors. nih.gov In the context of anticancer activity, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were found to be a particularly effective subgroup. nih.gov For antimicrobial activity, 7-hydroxy-4-methylcoumarin with a phenyl moiety at the C3 position showed potential as an antibacterial agent against resistant bacterial strains. nih.gov

C8 Position: The C8 position is another critical site for substitution. Nitration of 7-hydroxy-4-methylcoumarin can occur at the C8 position. maxwellsci.com The introduction of proper substituents at the C8 position of coumarin has been found to be favorable for antifungal activity. nih.gov Specifically, small, electron-withdrawing groups at C8 were suggested to enhance this activity. nih.gov For antibacterial and antifungal activity, 8-substituted 7-hydroxycoumarins have exhibited considerable activity against multi-drug-resistant bacteria and fungal strains. nih.gov However, in the context of human carbonic anhydrase (hCA) inhibition, substitution at the C8 position of 4-methylumbelliferone (B1674119) did not significantly influence the inhibition of hCA XII. nih.gov

| Position | Substituent | Biological Activity | Finding | Reference |

| C3 | Methyl group | Receptor affinity (5-HT1A, D3) | Improved affinity. | nih.gov |

| C3 | Alkyl groups in 7,8-dihydroxy-4-methylcoumarins | Anticancer activity | Effective subgroup. | nih.gov |

| C3 | Phenyl moiety in 7-hydroxy-4-methylcoumarin | Antibacterial activity | Potential against resistant strains. | nih.gov |

| C8 | Proper substituents | Antifungal activity | Favorable for activity. | nih.gov |

| C8 | Small, electron-withdrawing groups | Antifungal activity | Enhanced activity. | nih.gov |

| C8 | Various substituents in 7-hydroxycoumarins | Antibacterial/Antifungal | Considerable activity against resistant strains. | nih.gov |

| C8 | Side chains in 4-methylumbelliferone | hCA XII inhibition | No significant influence. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate the chemical structure of compounds with their biological activity. These methods are invaluable for understanding the structural requirements for a desired biological effect and for designing new, more potent compounds.

Several QSAR and CoMFA studies have been conducted on coumarin derivatives. For instance, 3D-QSAR models (CoMFA and CoMSIA) were established for a series of 8-substituted coumarin derivatives to understand their antifungal activity. nih.gov These models indicated that small, hydrophilic, and electron-withdrawing groups at the C3 and C8 positions, respectively, could enhance antifungal activity. nih.gov

In the context of Alzheimer's disease, 3D-QSAR studies, including CoMFA, have been used to generate models for acetylcholinesterase (AChE) inhibitors based on 7-hydroxycoumarin derivatives. benthamdirect.comeurekaselect.com These studies provide insights into the structural requirements for developing more active AChE inhibitors. benthamdirect.comeurekaselect.com The contour plots generated from these models help to identify the regions of the molecule where steric, electrostatic, and other fields significantly influence inhibitory activity. benthamdirect.comeurekaselect.com Early QSAR and CoMFA studies on coumarin derivatives as MAO inhibitors highlighted the key physicochemical interactions responsible for their potency and selectivity. frontiersin.org

| Study Type | Target | Key Findings | Reference |

| 3D-QSAR (CoMFA, CoMSIA) | Antifungal activity | Small, hydrophilic group at C3 and electron-withdrawing group at C8 enhance activity. | nih.gov |

| 3D-QSAR (CoMFA, CoMSIA) | Acetylcholinesterase (AChE) inhibition | Provided structural requirements for developing more active inhibitors. | benthamdirect.comeurekaselect.com |

| QSAR and CoMFA | MAO inhibition | Identified key physicochemical interactions for potency and selectivity. | frontiersin.org |

Enzymatic Interaction and Inhibition Mechanisms of 8 Fluoro 7 Hydroxy 4 Methylcoumarin Derivatives

Carbonic Anhydrase (CA) Inhibition and Mechanism of Action

Coumarins represent a novel class of carbonic anhydrase inhibitors (CAIs), operating through a distinct "suicide inhibition" or "prodrug" mechanism. nih.govtandfonline.com Unlike traditional sulfonamide inhibitors that bind directly to the zinc ion in the enzyme's active site, coumarins act as substrates for the esterase activity of carbonic anhydrase. nih.govtandfonline.commdpi.com

The inhibitory action of coumarins is initiated by the hydrolysis of their lactone ring within the carbonic anhydrase active site. mdpi.comscispace.comacs.org This reaction is catalyzed by the enzyme itself, leveraging its inherent esterase activity. nih.govtandfonline.commdpi.com The hydrolysis results in the formation of a 2-hydroxycinnamic acid derivative. mdpi.comscispace.comacs.org This newly formed molecule then acts as the actual inhibitor by physically obstructing the entrance to the active site cavity. nih.govacs.orgresearchgate.net

X-ray crystallography studies have provided detailed insights into this process, revealing that the hydrolysis product, not the original coumarin (B35378), is the species bound within the enzyme. scispace.comacs.orgacs.org The hydrolyzed coumarin positions itself at the entrance of the active site, preventing substrate access without directly interacting with the catalytic zinc ion. acs.orgacs.orgnih.gov Interestingly, the configuration of the bound inhibitor can vary; for instance, the hydrolysis product of unsubstituted coumarin binds in its trans geometry, while bulkier derivatives may be observed in the less stable cis geometry. researchgate.net This unique mechanism of action classifies coumarins as mechanism-based inhibitors. tandfonline.com

The unique binding mode of hydrolyzed coumarins at the entrance of the active site is a key determinant of their isoform selectivity. nih.govresearchgate.net This region of the enzyme exhibits significant variation in amino acid residues among the different mammalian CA isoforms. nih.govresearchgate.net This variability allows for the design of coumarin derivatives that can selectively target specific isoforms.

For instance, many coumarin derivatives show high selectivity for the tumor-associated isoforms hCA IX and hCA XII over the cytosolic and more ubiquitous hCA I and II. tandfonline.commdpi.commdpi.com A study on 8-substituted coumarin derivatives demonstrated potent, nanomolar inhibition of hCA IX and hCA XII, with no significant activity against hCA I and hCA II at concentrations up to 10 µM. mdpi.com Similarly, isocoumarins, which are structural isomers of coumarins, also exhibit selective inhibition, targeting hCA IX and hCA XII in the low micromolar range while not affecting hCA I and II. tandfonline.comresearchgate.net This selectivity is attributed to the specific interactions between the hydrolyzed inhibitor and the unique residues at the active site entrance of each isoform.

| Compound/Derivative Class | Target Isoforms | Potency/Selectivity | Reference |

| 8-Substituted Coumarins | hCA IX, hCA XII | Nanomolar potency; selective over hCA I, hCA II | mdpi.com |

| Isocoumarins | hCA IX, hCA XII | Low micromolar inhibition; selective over hCA I, hCA II | tandfonline.comresearchgate.net |

| Sulfocoumarins | hCA IX, hCA XII | Low nanomolar to high micromolar inhibition; ineffective against hCA I, hCA II | mdpi.com |

| Coumarin-1,3,4-oxadiazole Conjugates | hCA IX, hCA XII | Significant inhibition in the lower micromolar range | rsc.org |

X-ray crystallography has been instrumental in elucidating the structural basis of the interaction between carbonic anhydrase and coumarin-based inhibitors. scispace.comacs.orgacs.org These studies confirm that the hydrolyzed coumarin, a 2-hydroxycinnamic acid derivative, binds at the entrance to the active site cone. nih.govacs.orgresearchgate.net

The inhibitor is "sandwiched" between various amino acid residues, creating a plug that blocks the active site. acs.org Key residues involved in these van der Waals interactions include Phe131, Asn67, Gln92, and Thr200. acs.orgnih.gov The binding is further stabilized by interactions with active site water molecules. acs.org Crucially, there are no direct interactions with the Zn(II) ion, a defining feature that distinguishes coumarin inhibitors from classical sulfonamides. acs.orgacs.orgnih.gov This unique binding site, often referred to as the "coumarin-binding site," can accommodate a variety of structurally diverse compounds, opening new avenues for the design of novel CA inhibitors. acs.orgnih.gov

Monoamine Oxidase (MAO) Inhibition

Coumarin derivatives have also been identified as effective inhibitors of monoamine oxidases (MAO), enzymes crucial in the metabolism of neurotransmitters. scienceopen.comscienceopen.com The coumarin scaffold is considered an ideal framework for developing MAO inhibitors (MAOIs). scienceopen.comscienceopen.com

Monoamine oxidases exist in two isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities. scienceopen.comscienceopen.comnih.gov MAO-A is primarily associated with depression and anxiety, while MAO-B is a target in neurodegenerative conditions like Parkinson's and Alzheimer's diseases. scienceopen.comscienceopen.com

The selectivity of coumarin derivatives for MAO-A or MAO-B is heavily influenced by the substitution pattern on the coumarin ring. scienceopen.comscienceopen.comresearchgate.net Studies have shown that the nature and position of substituents can dramatically alter the inhibitory activity and selectivity. For example, a phenyl substitution at the C-3 position of the coumarin scaffold tends to enhance MAO-B inhibition, whereas a phenyl group at the C-4 position often favors MAO-A inhibition. scienceopen.comscienceopen.comresearchgate.net Furthermore, substitutions at the C-7 position are known to significantly affect specificity and selectivity. scienceopen.comresearchgate.net For instance, many 7-substituted coumarins act preferentially on MAO-B, with inhibitory concentrations ranging from the micromolar to the low-nanomolar level. acs.orgnih.gov

The structural features of coumarin derivatives are critical for their effective inhibition of MAO enzymes. Structure-activity relationship (SAR) studies have revealed key insights into these requirements. scienceopen.comnih.govacs.org For MAO-B inhibition by 3,4-dimethylcoumarin derivatives with a 7-benzyloxy substitution, lipophilic interactions play a crucial role in modulating the inhibitory potency. acs.orgnih.gov

Molecular docking and 3D-QSAR studies have further illuminated the physicochemical interactions responsible for the observed inhibitory potency and selectivity. nih.govacs.org For instance, in a series of 7-substituted coumarins, the nature of the bridge linking a phenyl ring to the coumarin scaffold at position 7 was a key determinant of MAO-A and MAO-B inhibitory potency. nih.govacs.org Docking simulations of phenyl-substituted coumarins into the active sites of MAO-A and MAO-B have helped to visualize the binding modes and understand the structural basis for their selectivity. researchgate.net These computational approaches, combined with experimental data, provide a powerful tool for designing new coumarin-based inhibitors with high affinity and selectivity for a specific MAO isoform. nih.govacs.org

| Compound/Derivative Class | Target Isoform(s) | Key Structural Features for Activity | Reference |

| 3-Phenylcoumarins | MAO-B | Phenyl substitution at C-3 enhances MAO-B inhibition. | scienceopen.comscienceopen.comresearchgate.net |

| 4-Phenylcoumarins | MAO-A | Phenyl substitution at C-4 favors MAO-A inhibition. | scienceopen.comscienceopen.comresearchgate.net |

| 7-Substituted Coumarins | MAO-B | Substitutions at C-7 affect specificity and selectivity; benzyloxy group at C-7 enhances MAO-B inhibition. | scienceopen.comresearchgate.net |

| 7-Benzyloxy-3,4-dimethylcoumarins | MAO-B | Lipophilic interactions are important for modulating inhibition. | acs.orgnih.gov |

| 8-Amide/Carbamate Coumarins | MAO-A | N-(7-Hydroxy-4-methylcoumarin-8-yl)-4-methylbenzamide showed high selectivity and potency for hMAO-A. | csic.es |

| C7-Substituted Coumarins | MAO-A / MAO-B | Specific substitutions led to highly potent and selective inhibitors for either hMAO-A or hMAO-B. | nih.gov |

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition Studies

Direct studies on the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by 8-Fluoro-7-hydroxy-4-methylcoumarin are not prominently documented. However, research on the parent compound, 7-hydroxy-4-methylcoumarin (7H-4M), provides insight into the potential role of this coumarin structure in modulating GSK-3β activity.

A study investigating the effects of 7H-4M in B16-F10 melanoma cells demonstrated that this compound can induce melanogenic effects by downregulating the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/GSK-3β signaling cascade. The Wnt/β-catenin signaling pathway, which is crucial for melanogenesis, involves GSK-3β. The findings indicated that 7H-4M regulates melanogenesis through various signaling pathways, including the GSK3β/β-catenin pathway. This suggests that the 7-hydroxy-4-methylcoumarin scaffold has the potential to interact with and modulate the GSK-3β signaling pathway. Further research is necessary to determine if the addition of a fluorine atom at the 8-position enhances or alters this inhibitory activity.

Applications of 8 Fluoro 7 Hydroxy 4 Methylcoumarin As a Fluorescent Probe

Design Principles for Coumarin-Based Fluorescent Probes

The design of effective coumarin-based fluorescent probes is a nuanced process that leverages several photophysical mechanisms to achieve high sensitivity and selectivity. nih.gov These probes typically consist of a recognition unit (receptor), a signaling unit (the coumarin (B35378) fluorophore), and a linker. nih.gov The interaction between the analyte and the receptor triggers a change in the electronic properties of the coumarin core, leading to a detectable optical response. Key mechanisms underpinning this process include Intramolecular Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF), and fluorescence quenching.

Intramolecular Charge Transfer (ICT) is a fundamental process in the design of many fluorescent probes. nih.gov It occurs in molecules where an electron-donating group is conjugated with an electron-withdrawing group. nih.gov Upon photoexcitation, an electron is transferred from the donor to the acceptor, creating a charge-polarized excited state. nih.gov This charge transfer significantly alters the dipole moment of the molecule, which in turn influences the fluorescence emission spectrum, often leading to a large Stokes shift. nih.gov

In the context of coumarin-based probes, the coumarin scaffold itself can act as an acceptor, while various substituents can be introduced to function as electron donors. osti.gov The efficiency of the ICT process can be modulated by the binding of an analyte. For instance, if an analyte binds to the electron-donating group, it can alter its electron-donating ability, thereby changing the extent of ICT and causing a shift in the fluorescence emission wavelength or a change in intensity. nih.govosti.gov This principle allows for the rational design of probes that signal the presence of a specific analyte through a change in their fluorescence color or brightness. osti.gov For example, a probe might exhibit a blue-shifted fluorescence upon binding to a metal ion if the binding event reduces the ICT efficiency. nih.gov

Chelation-Enhanced Fluorescence (CHEF) is a widely utilized mechanism in the design of fluorescent probes for metal ions. acs.orgbohrium.com In a typical CHEF-based sensor, the fluorophore is linked to a chelating unit that can bind to a specific metal ion. In the absence of the metal ion, the probe often exhibits weak fluorescence due to non-radiative decay processes, such as photoinduced electron transfer (PET) from the chelating group to the fluorophore or vibrational and rotational motions that dissipate the excited-state energy. researchgate.net

Upon binding of the target metal ion, the chelating group becomes conformationally rigid, and the PET process is often suppressed. acs.orgresearchgate.net This chelation event restricts the non-radiative decay pathways, leading to a significant increase in the fluorescence quantum yield and a "turn-on" of fluorescence. acs.orgresearchgate.net The rigidity of the complex formed between the probe and the metal ion is a crucial factor in the CHEF effect. researchgate.net

Conversely, fluorescence quenching mechanisms are also employed in probe design. Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. nih.gov This can occur through various mechanisms, including collisional quenching, energy transfer, and electron transfer. youtube.com In the context of metal ion detection, certain paramagnetic metal ions, such as Cu²⁺, can effectively quench the fluorescence of a coumarin probe upon binding. researchgate.net This "turn-off" response can be highly selective and sensitive for the detection of the specific quenching ion. researchgate.net The choice between a CHEF (turn-on) and a quenching (turn-off) mechanism depends on the specific application and the desired signal response.

Detection of Metal Ions

The ability of 8-Fluoro-7-hydroxy-4-methylcoumarin and its derivatives to selectively bind with metal ions has led to their extensive use as fluorescent probes for the detection of various metal cations. nih.gov The introduction of a fluorine atom at the 8-position can enhance the photophysical properties of the coumarin fluorophore, leading to improved sensitivity and selectivity in metal ion sensing. thermofisher.com

Derivatives of 8-Fluoro-7-hydroxy-4-methylcoumarin have been engineered to exhibit high specificity and sensitivity for various metal ions, including iron(III) (Fe³⁺), copper(II) (Cu²⁺), and mercury(II) (Hg²⁺). nih.gov The selectivity of these probes is determined by the nature of the chelating group attached to the coumarin scaffold. By carefully designing the binding site, it is possible to create probes that show a strong fluorescence response to one particular metal ion while remaining silent in the presence of other competing ions.

For instance, coumarin-based probes have been developed that display a "turn-off" fluorescence response specifically in the presence of Cu²⁺. researchgate.netacs.org This quenching is often attributed to the paramagnetic nature of the Cu²⁺ ion, which promotes non-radiative decay pathways upon complexation. researchgate.net Similarly, probes have been designed for the highly sensitive detection of Hg²⁺, a notoriously toxic heavy metal. acs.orgresearchgate.net The interaction between the soft Hg²⁺ ion and a suitable soft donor atom in the chelating moiety can lead to a significant enhancement or quenching of fluorescence, allowing for its detection at very low concentrations. acs.orgresearchgate.netacs.org

The sensitivity of these probes is often characterized by their limit of detection (LOD), which represents the lowest concentration of the analyte that can be reliably detected. Researchers have reported coumarin-based probes with LODs in the micromolar (μM) to nanomolar (nM) range for various metal ions, highlighting their potential for trace metal analysis. researchgate.netacs.org

Table 1: Examples of Coumarin-Based Fluorescent Probes for Metal Ion Detection This table is for illustrative purposes and may not be exhaustive.

| Probe Derivative | Target Ion | Detection Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Coumarin-Semicarbazide Derivative | Cu²⁺ | Fluorescence Turn-Off | 5.80 nM researchgate.net |

| Fluorescein-based Sensor | Hg²⁺ | Fluorescence Quenching | 0.34 μM acs.org |

| 8-acetyl-7-hydroxy-4-methylcoumarin (AHMC) | Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Not specified, but shows high selectivity and fluorescence enhancement bohrium.comscispace.com |

The high sensitivity and selectivity of 8-Fluoro-7-hydroxy-4-methylcoumarin-based probes make them well-suited for environmental sensing applications. The presence of heavy metal ions such as Hg²⁺, Cu²⁺, and Fe³⁺ in water sources is a significant environmental concern due to their toxicity. nih.gov Fluorescent probes offer a rapid, cost-effective, and on-site method for monitoring the levels of these pollutants in environmental samples.

For example, coumarin-based probes have been successfully employed to detect Cu²⁺ in drinking water, with detection limits below the guidelines set by the World Health Organization (WHO). researchgate.net The ability to perform these measurements in aqueous solutions is a key advantage for environmental applications. Furthermore, the development of portable and user-friendly analytical devices incorporating these fluorescent probes could enable real-time monitoring of water quality.

Monitoring Biogenic Thiols and Thiophenols (e.g., Cysteine, Homocysteine, Glutathione)

Beyond metal ions, derivatives of 8-Fluoro-7-hydroxy-4-methylcoumarin have also been developed as fluorescent probes for the detection of biogenic thiols and thiophenols. These sulfur-containing compounds, including cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH), play crucial roles in various physiological and pathological processes. Abnormal levels of these thiols are associated with several diseases, making their detection and quantification important for clinical diagnosis and biomedical research. d-nb.info

The design of probes for thiols often involves incorporating a recognition moiety that can selectively react with the thiol group. This reaction triggers a change in the fluorescence properties of the coumarin fluorophore. For example, a common strategy is to use a maleimide (B117702) group, which can undergo a Michael addition reaction with thiols. google.com Another approach involves the use of a dinitrophenyl ether group, which can be cleaved by thiols, releasing the free fluorescent coumarin. d-nb.info

These probes have demonstrated high selectivity for thiols over other amino acids and have been used for the detection of cysteine, homocysteine, and glutathione in biological samples. d-nb.info The development of such probes provides valuable tools for studying the roles of biogenic thiols in cellular processes and for the diagnosis of related diseases.

Enzyme Activity Monitoring (Focusing on Probe Utility)

Derivatives of 8-fluoro-7-hydroxy-4-methylcoumarin serve as excellent fluorogenic substrates for monitoring the activity of a range of enzymes. The core principle involves the enzymatic cleavage of a non-fluorescent or weakly fluorescent derivative to release the highly fluorescent 8-fluoro-7-hydroxy-4-methylcoumarin, enabling real-time detection and quantification of enzyme activity.

Real-time Detection of Enzyme Activity (e.g., HDAC, CYP)

Histone Deacetylases (HDACs): Fluorogenic assays utilizing coumarin-based substrates are instrumental in screening for HDAC inhibitors, which are significant targets in cancer therapy. In these assays, a substrate containing an acetylated lysine (B10760008) linked to a coumarin derivative is introduced. nih.gov Deacetylation by HDACs renders the substrate susceptible to a developing enzyme, which then cleaves the molecule, releasing the fluorescent coumarin. nih.gov This increase in fluorescence is directly proportional to HDAC activity. nih.gov While some studies have designed coumarin-hydroxamic acid derivatives as potential HDAC inhibitors with fluorescent properties, direct analysis of their inhibitory effect on enzyme activity is an area for future research. nih.gov

Cytochrome P450 (CYP) Enzymes: Cytochrome P450 enzymes are crucial in drug metabolism. nih.gov Fluorometric assays using coumarin derivatives provide a sensitive method for measuring CYP-mediated O-dealkylation. Non-fluorescent alkoxy-coumarin derivatives are metabolized by CYPs to the highly fluorescent 7-hydroxycoumarin product. nih.govresearchgate.net This method is well-suited for high-throughput screening of CYP activity and inhibition in formats using liver microsomes or recombinant CYP isoforms. For instance, derivatives of 7-hydroxy-4-(trifluoromethyl)coumarin (B41306) are used to probe the substrate-access channels in CYP mutants.

| Enzyme Class | Probe Type | Principle of Detection | Application |

|---|---|---|---|

| Histone Deacetylases (HDACs) | Fluorogenic peptide substrate with acetylated lysine and 4-methylcoumarin-7-amide | Enzymatic deacetylation followed by trypsin cleavage releases fluorescent 7-amino-4-methylcoumarin. nih.gov | High-throughput screening of HDAC inhibitors. nih.gov |

| Cytochrome P450 (CYP) | 7-alkoxycoumarin derivatives (e.g., 7-ethoxy, 7-methoxy) | CYP-mediated O-dealkylation produces the fluorescent 7-hydroxycoumarin. nih.gov | Measuring CYP activity and inhibition, probing substrate channels. |

High-Throughput Screening Methodologies

The brightness and sensitivity of fluorogenic assays based on coumarin derivatives make them ideal for high-throughput screening (HTS). nih.govnih.gov These assays are typically performed in microtiter plate formats, allowing for the rapid and simultaneous analysis of numerous samples. researchgate.net The robust signal-to-background ratio and the ability to automate the process make these assays highly efficient for identifying enzyme inhibitors or modulators from large compound libraries. nih.govresearchgate.net For example, a highly sensitive, nonisotopic, and homogeneous assay for HDAC inhibitors was developed using a fluorogenic peptide substrate, which proved suitable for a wide range of HDAC-like enzymes and tolerant to organic solvents. nih.gov Similarly, assays using substrates like 7-hydroxy-4-trifluoromethylcoumarin are optimized for HTS of UDP-glucuronosyltransferases (UGTs). nih.gov

Biological Imaging and Cellular Probing

The fluorescent nature of 8-fluoro-7-hydroxy-4-methylcoumarin and its derivatives allows for their use in visualizing and probing various biological structures and processes within cells.

Site-Selective Labeling of Biomolecules (e.g., Amino Acids, Proteins)

Coumarin derivatives can be functionalized with reactive groups to enable their covalent attachment to specific biomolecules, such as proteins and amino acids. caymanchem.com This site-selective labeling is crucial for studying the dynamics, localization, and interactions of these biomolecules. Amine-reactive fluorescent labels are commonly used due to the abundance of amino groups in biomolecules. uevora.pt For instance, succinimidyl esters of coumarins are popular for labeling proteins. uevora.ptresearchgate.net Thiol-reactive probes, on the other hand, offer more specific labeling as thiol groups are less common. caymanchem.comuevora.pt The resulting fluorescently-labeled biomolecules can then be visualized using techniques like fluorescence microscopy.

| Reactive Group | Target Functional Group | Advantages | Example Coumarin Derivative |

|---|---|---|---|

| Succinimidyl Ester (SE) | Amines (e.g., lysine residues) | Widely applicable due to abundance of amines. uevora.pt | Pacific Blue™ SE (2,5-dioxopyrrolidin-1-yl 6,8-difluoro-7-hydroxycoumarin-3-carboxylate). uevora.pt |

| Maleimide | Thiols (e.g., cysteine residues) | Offers site-specific labeling due to lower abundance of thiols. caymanchem.comuevora.pt | Not specified for 8-fluoro-7-hydroxy-4-methylcoumarin in the provided context. |

Probes for pH-Sensitive Biological Processes

The fluorescence of hydroxycoumarins is often pH-dependent. nih.govthermofisher.com The introduction of fluorine atoms, as in 6,8-difluoro-7-hydroxy-4-methylcoumarin (B1147971) (DiFMU), lowers the pKa of the hydroxyl group compared to its non-fluorinated analog, 7-hydroxy-4-methylcoumarin. thermofisher.comgoogle.com This lower pKa means that the fluorinated compound remains highly fluorescent across a broader and more physiologically relevant pH range (pH 5-8). thermofisher.com This property is particularly advantageous for studying enzymatic systems that function under acidic conditions, such as acid phosphatases. google.com The reduced sensitivity to pH fluctuations within the physiological range ensures a more stable and reliable fluorescent signal when probing cellular processes. google.com

Future Research Directions and Emerging Trends for 8 Fluoro 7 Hydroxy 4 Methylcoumarin

Development of Advanced Synthetic Methodologies

While established methods like the Pechmann condensation are used for synthesizing the core structure of 7-hydroxycoumarins, future research is expected to focus on developing more advanced and efficient synthetic routes for 8-fluoro-7-hydroxy-4-methylcoumarin and its derivatives. nih.govnih.gov The introduction of fluorine at the C8 position presents unique challenges and opportunities for synthetic chemists.

Key areas for future development include:

Novel Fluorination Techniques: Exploring late-stage fluorination methods could provide more efficient and selective ways to introduce the fluorine atom onto the coumarin (B35378) scaffold. This could involve the use of novel electrophilic or nucleophilic fluorinating reagents.

Green Chemistry Approaches: The development of environmentally friendly synthetic protocols using microwave or ultrasound assistance is a growing trend in coumarin synthesis. nih.gov Applying these green methods to the synthesis of 8-fluoro-7-hydroxy-4-methylcoumarin could reduce reaction times, improve yields, and minimize the use of hazardous solvents.

Combinatorial Synthesis: The creation of libraries of 8-fluoro-7-hydroxy-4-methylcoumarin derivatives with diverse substituents at various positions will be crucial for structure-activity relationship (SAR) studies. nih.gov Advanced synthetic methodologies that allow for the rapid and efficient generation of such libraries are highly desirable.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved safety, scalability, and product purity. Applying flow chemistry to the synthesis of this fluorinated coumarin could streamline its production for further research and potential applications.

Integration of Multi-Omics Data in Activity Studies

To gain a comprehensive understanding of the biological activities of 8-fluoro-7-hydroxy-4-methylcoumarin, future research will likely involve the integration of various "omics" data. This approach moves beyond single-target screening to provide a holistic view of the compound's effects on cellular systems. tandfonline.com

Emerging trends in this area include:

Transcriptomics: Analyzing changes in gene expression profiles (mRNA levels) in cells or tissues treated with 8-fluoro-7-hydroxy-4-methylcoumarin can reveal the cellular pathways and biological processes it modulates.

Proteomics: Studying the global changes in protein expression and post-translational modifications can help identify the direct protein targets of the compound and its downstream effects. researchgate.net

Metabolomics: Investigating the alterations in the metabolome (the complete set of small-molecule metabolites) can provide insights into the metabolic pathways affected by 8-fluoro-7-hydroxy-4-methylcoumarin.

Integrated Multi-Omics Analysis: The true power lies in integrating data from transcriptomics, proteomics, and metabolomics. tandfonline.com This integrated approach can help construct comprehensive models of the compound's mechanism of action, identify biomarkers of its activity, and predict its potential therapeutic or adverse effects. For instance, multi-omics analysis has been used to understand the genetic architecture and local adaptation of coumarin metabolites in plants. d-nb.infonih.gov

Rational Design of Highly Selective Probes and Modulators

The inherent fluorescence of the coumarin scaffold, which can be fine-tuned by substituents, makes 8-fluoro-7-hydroxy-4-methylcoumarin an excellent candidate for the rational design of highly selective fluorescent probes. nih.govresearchgate.net The fluorine atom can further enhance its photophysical properties and metabolic stability.

Future research in this area will likely focus on:

Target-Specific Fluorescent Probes: Designing derivatives of 8-fluoro-7-hydroxy-4-methylcoumarin that can selectively bind to and visualize specific biomolecules (e.g., enzymes, receptors, metal ions) within living cells. researchgate.net This involves conjugating the coumarin core with specific recognition moieties.

"Off-On" Fluorescent Switches: Developing probes based on this fluorinated coumarin that exhibit a change in fluorescence intensity upon binding to their target. This "off-on" mechanism is highly desirable for reducing background noise and improving detection sensitivity.

Modulators of Enzyme Activity: The coumarin nucleus is a privileged structure in medicinal chemistry, known to interact with various enzymes. mdpi.com By rationally modifying the structure of 8-fluoro-7-hydroxy-4-methylcoumarin, it may be possible to develop highly selective inhibitors or activators of specific enzymes, such as monoamine oxidases (MAOs) or cholinesterases. frontiersin.orgcsic.es

Improving Cell Permeability and Targeting: Future designs will also focus on optimizing the physicochemical properties of the probes to ensure they can effectively cross cell membranes and accumulate in the desired subcellular compartments.

Exploration of Novel Biological Targets

While coumarins are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, the specific biological targets of 8-fluoro-7-hydroxy-4-methylcoumarin remain largely unexplored. nih.govnih.govresearchgate.netnih.gov

Future research should aim to:

Broad-Spectrum Bioactivity Screening: Systematically screening 8-fluoro-7-hydroxy-4-methylcoumarin against a wide panel of biological targets, including various enzymes, receptors, and ion channels, to identify novel activities.

Phenotypic Screening: Utilizing high-content screening and other phenotypic assays to identify the effects of the compound on cellular behavior and morphology, which can provide clues about its mechanism of action and potential therapeutic applications.

Target Identification and Validation: Once a promising biological activity is identified, further studies will be needed to pinpoint the specific molecular target(s) responsible for this effect. This can involve techniques such as affinity chromatography, chemical proteomics, and genetic approaches. dntb.gov.ua The Prediction of Activity Spectra for Substances (PASS) web tool can also be used to predict potential biological activities based on the chemical structure. mdpi.com

Investigating Synergistic Effects: Exploring the potential of 8-fluoro-7-hydroxy-4-methylcoumarin to act in synergy with other known drugs to enhance their efficacy or overcome drug resistance.

Advancements in Computational Modeling for Fluorinated Coumarins

Computational modeling and simulation are becoming increasingly indispensable tools in drug discovery and materials science. For 8-fluoro-7-hydroxy-4-methylcoumarin, computational approaches can provide valuable insights that complement experimental studies.

Key areas for future computational research include:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 8-Fluoro-7-hydroxy-4-methylcoumarin, and what experimental conditions are critical for optimizing yield?